molecular formula C8H3Cl2F3O2 B1407768 3,4-Dichloro-5-(trifluoromethyl)benzoic acid CAS No. 1706458-41-4

3,4-Dichloro-5-(trifluoromethyl)benzoic acid

Cat. No. B1407768
CAS RN: 1706458-41-4
M. Wt: 259.01 g/mol
InChI Key: CGVVUKYVRXMHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3Cl2F3O2 . It has a molecular weight of 259.01 . The IUPAC name for this compound is 3,4-dichloro-5-(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-5-(trifluoromethyl)benzoic acid is 1S/C8H3Cl2F3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pharmaceutical Development

3,4-Dichloro-5-(trifluoromethyl)benzoic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the biological activity and stability of pharmaceuticals . This compound can be utilized to develop new medications with improved efficacy and pharmacokinetic properties.

Agrochemical Synthesis

This chemical serves as a precursor in the creation of agrochemicals, particularly pesticides and herbicides. Its derivatives are known to exhibit potent activity against a wide range of agricultural pests, contributing to crop protection and yield improvement .

Analytical Chemistry

The compound is employed as an internal standard in the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods. Its well-defined structure and stability under analytical conditions make it an ideal reference material .

properties

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVVUKYVRXMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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